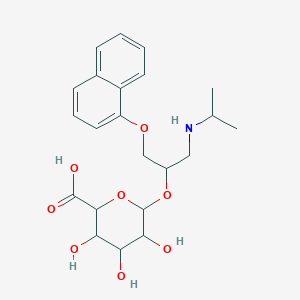
Propranolol-2-O-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propranolol-2-O-b-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist commonly used to treat cardiovascular diseases such as hypertension and arrhythmia. This compound is formed through the glucuronidation of propranolol, a process that enhances the solubility and excretion of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propranolol-2-O-b-D-glucuronide is synthesized through the glucuronidation of propranolol. This process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to propranolol . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: In an industrial setting, this compound can be produced using human liver microsomes or recombinant UGT enzymes. The reaction conditions include a buffer solution, cofactors such as magnesium chloride, and the substrate propranolol . The reaction is carried out at physiological pH and temperature to mimic the conditions in the human body .
Chemical Reactions Analysis
Types of Reactions: Propranolol-2-O-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Conjugation: UDPGA, UGT enzymes, buffer solution, magnesium chloride.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Propranolol-2-O-b-D-glucuronide is used in various scientific research fields:
Chemistry: Studying the metabolism and pharmacokinetics of propranolol.
Biology: Investigating the role of UGT enzymes in drug metabolism.
Medicine: Understanding the excretion and detoxification processes of propranolol in the human body.
Industry: Developing improved drug formulations and delivery systems.
Mechanism of Action
Propranolol-2-O-b-D-glucuronide exerts its effects by enhancing the solubility and excretion of propranolol. The glucuronidation process increases the hydrophilicity of propranolol, facilitating its elimination via urine . The molecular targets involved in this process include UGT enzymes, which catalyze the transfer of glucuronic acid to propranolol .
Comparison with Similar Compounds
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














